A Comprehensive Technical Guide to the Solubility of 4-Cyano-2,6-dimethylbenzoic Acid in Organic Solvents
A Comprehensive Technical Guide to the Solubility of 4-Cyano-2,6-dimethylbenzoic Acid in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-Cyano-2,6-dimethylbenzoic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of solubility, data from structurally analogous compounds, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of solubility, the anticipated behavior of the target molecule in various organic solvents, and a comprehensive, step-by-step protocol for the empirical determination of its solubility. This document is designed to be a practical and authoritative resource, enabling users to understand, predict, and measure the solubility of 4-Cyano-2,6-dimethylbenzoic acid with scientific rigor.
Introduction: The Significance of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug development. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. 4-Cyano-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecular structure with functionalities that suggest a nuanced solubility profile. Understanding its behavior in various organic solvents is paramount for formulation development, process chemistry, and preclinical studies.
This guide will provide a foundational understanding of the factors governing the solubility of 4-Cyano-2,6-dimethylbenzoic acid and a practical approach to its experimental determination.
Physicochemical Properties of 4-Cyano-2,6-dimethylbenzoic Acid
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| IUPAC Name | 4-cyano-2,6-dimethylbenzoic acid | [2] |
| SMILES | CC1=CC(=CC(=C1C(=O)O)C)C#N | [2] |
Theoretical Principles of Solubility
The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Key Factors Influencing the Solubility of 4-Cyano-2,6-dimethylbenzoic Acid:
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Polarity: The presence of a polar carboxylic acid group (-COOH) and a cyano group (-CN) imparts significant polarity to the molecule.[6] The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the cyano group is a hydrogen bond acceptor. These groups will favor interactions with polar solvents.
-
Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in the solubility of carboxylic acids.[4] Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to be effective at solvating 4-Cyano-2,6-dimethylbenzoic acid.
-
Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups (-CH₃) constitute a nonpolar, hydrophobic region of the molecule. This portion will contribute to solubility in less polar or nonpolar solvents through van der Waals interactions.[4]
-
Molecular Symmetry and Crystal Lattice Energy: The symmetrical substitution pattern of the two methyl groups may lead to a more stable crystal lattice, which would require more energy to overcome, potentially reducing solubility compared to less symmetrical isomers.
Predicted Solubility Profile of 4-Cyano-2,6-dimethylbenzoic Acid
While specific experimental data for 4-Cyano-2,6-dimethylbenzoic acid is scarce, we can infer its likely solubility behavior by examining the known solubility of a closely related compound, 4-cyanobenzoic acid, and considering the electronic and steric effects of the additional methyl groups.
4-Cyanobenzoic acid generally exhibits high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and moderate solubility in alcohols and ketones.[7] Its solubility is lower in less polar solvents.[7]
The two methyl groups on 4-Cyano-2,6-dimethylbenzoic acid will have two primary effects:
-
Increased Lipophilicity: The methyl groups increase the nonpolar character of the molecule, which would be expected to enhance its solubility in less polar organic solvents compared to 4-cyanobenzoic acid.
-
Steric Hindrance: The ortho-positioning of the methyl groups relative to the carboxylic acid could sterically hinder the formation of hydrogen bonds with solvent molecules, potentially reducing solubility in highly polar, protic solvents compared to its unmethylated counterpart.
Anticipated Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which can effectively solvate the polar functional groups.
-
Good to Moderate Solubility: Likely in alcohols such as methanol , ethanol , and isopropanol , where hydrogen bonding interactions can occur. Solubility may decrease with increasing alkyl chain length of the alcohol. Ketones like acetone are also expected to be reasonably good solvents.
-
Moderate to Low Solubility: Expected in esters like ethyl acetate , which is less polar than alcohols.
-
Low to Insoluble: Expected in nonpolar solvents such as hexane , heptane , and toluene , where the polar functional groups cannot be effectively solvated.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[7][8]
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Cyano-2,6-dimethylbenzoic acid (as solid)
-
Organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Validated HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Cyano-2,6-dimethylbenzoic acid to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point would be to add approximately 20 mg of the compound to 2 mL of each test solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the HPLC calibration curve.
-
-
Analytical Quantification via HPLC:
-
A validated reversed-phase HPLC method is recommended for the quantification of 4-Cyano-2,6-dimethylbenzoic acid.[9][10]
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Calibration: Prepare a series of standard solutions of 4-Cyano-2,6-dimethylbenzoic acid of known concentrations in the mobile phase. Inject these standards to construct a calibration curve of peak area versus concentration.
-
Analysis: Inject the diluted sample solutions and record the peak areas.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Factors Influencing Experimental Results
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.[7] Therefore, precise temperature control during the equilibration phase is critical.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of 4-Cyano-2,6-dimethylbenzoic acid.
-
Equilibration Time: Insufficient equilibration time will result in an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally.
-
pH of the Solvent: For protic solvents, especially water, the pH can significantly impact the solubility of a carboxylic acid.[6] In aqueous solutions, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.
Conclusion
While a comprehensive, publicly available dataset on the solubility of 4-Cyano-2,6-dimethylbenzoic acid in a wide range of organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. The solubility profile is dictated by a balance between its polar carboxylic acid and cyano functionalities and its nonpolar aromatic and methyl groups. A systematic approach, employing the shake-flask method coupled with a validated HPLC quantification technique, will yield reliable and accurate solubility data. Such data is indispensable for advancing the development of any formulation or process involving 4-Cyano-2,6-dimethylbenzoic acid.
References
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SCIRP. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
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